2-Methyl-1-pentanethiol
Description
Structure
3D Structure
Properties
CAS No. |
1633-89-2 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
2-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZUPLFMMTGJBSMK-UHFFFAOYSA-N |
SMILES |
CCCC(C)CS |
Canonical SMILES |
CCCC(C)CS |
Synonyms |
2-Methyl-1-pentanethiol |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Reactivity
Oxidation Pathways to Disulfides and Higher Sulfur Oxides
Thiols such as 2-Methyl-1-pentanethiol can be oxidized to various products depending on the strength of the oxidizing agent. A common and mild oxidation pathway involves the conversion of the thiol to a disulfide. libretexts.orglibretexts.org This reaction, which can occur with oxidants like oxygen, bromine (Br₂), or iodine (I₂), results in the formation of bis(2-methylpentyl) disulfide. libretexts.orgsmolecule.com The formation of disulfides from thiols is thermodynamically favored over the analogous formation of peroxides from alcohols due to the relative strengths of the S-S and O-O bonds, as well as the O-H and S-H bonds. libretexts.orglibretexts.org
The general reaction for the oxidation of a thiol to a disulfide is: 2 RSH + [O] → RSSR + H₂O smolecule.com
Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfoxides, and ultimately to sulfonic acids. smolecule.com The oxidation of thiols in the atmosphere can lead to the formation of sulfur dioxide (SO₂), which can then be further oxidized to sulfuric acid (H₂SO₄), a contributor to acid rain. nih.govconicet.gov.ar
Reduction Mechanisms of Disulfides to Regenerate Thiols
The disulfide bond in bis(2-methylpentyl) disulfide can be cleaved through reduction to regenerate the parent thiol, this compound. This reduction can be accomplished using various reducing agents. smolecule.com Common laboratory reagents for this transformation include zinc and acid, as well as sodium borohydride (B1222165) and lithium aluminum hydride. libretexts.orgsmolecule.com In biological systems, disulfide bridges are often reduced by agents like glutathione (B108866). libretexts.orglibretexts.org The general reaction for the reduction of a disulfide to a thiol is the reverse of its formation.
Nucleophilic Substitution Reactions Involving the Sulfhydryl Moiety
The sulfur atom in the sulfhydryl group of this compound possesses lone pairs of electrons, rendering it nucleophilic. Consequently, this thiol can participate in nucleophilic substitution reactions, particularly Sₙ2 reactions, with electrophiles like alkyl halides. libretexts.orgsmolecule.com In these reactions, the thiol acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form a thioether (sulfide). smolecule.comlibretexts.org
However, a potential side reaction can occur where the newly formed thiol product deprotonates and reacts with another molecule of the alkyl halide, leading to a sulfide (B99878) as a byproduct. libretexts.org To circumvent this, thiourea (B124793) can be employed as a nucleophile, which reacts with the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with a base to yield the desired thiol. libretexts.org
Thiolate Formation and Enhanced Nucleophilicity
Thiols are generally more acidic than their alcohol counterparts. libretexts.org The sulfhydryl proton of this compound can be abstracted by a base to form the corresponding 2-methyl-1-pentanethiolate anion (RS⁻). smolecule.com This deprotonation significantly enhances the nucleophilicity of the sulfur atom. libretexts.orgsmolecule.com Thiolate anions are excellent nucleophiles and readily participate in Sₙ2 reactions. libretexts.org The increased nucleophilicity of the thiolate makes it a more effective reactant in the synthesis of thioethers and other sulfur-containing compounds compared to the neutral thiol. libretexts.org
Radical-Mediated Processes and Hydrogen Abstraction Dynamics
The reactivity of this compound with free radicals is a critical aspect of its atmospheric chemistry and degradation. acs.org These reactions typically proceed via hydrogen abstraction, primarily from the weak S-H bond.
Experimental and theoretical studies on similar thiols provide insight into the kinetics of this reaction. For instance, the rate coefficient for the reaction of 2-butanethiol (B122982) with •OH radicals at 298 K is (2.58 ± 0.21) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. conicet.gov.arconicet.gov.arrsc.org It is expected that this compound would have a similar, fast reaction rate. oup.com The reaction is known to have a negative temperature dependence, meaning the rate increases as the temperature decreases. acs.org
Table 1: Rate Coefficients for the Reaction of Selected Thiols with Hydroxyl Radicals at 298 K
| Thiol | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Methanethiol | 1.3 x 10⁻¹¹ nih.gov |
| Ethanethiol | 1.5 x 10⁻¹¹ nih.gov |
| n-Propanethiol | 3.0 x 10⁻¹¹ nih.gov |
Reactions with chlorine atoms (Cl•) are another important atmospheric sink for thiols, especially in marine and coastal environments. rsc.org Similar to reactions with •OH radicals, the reaction of aliphatic thiols with Cl• is dominated by the abstraction of the hydrogen atom from the S-H group. conicet.gov.arconicet.gov.arresearchgate.net This pathway is thermodynamically favored. conicet.gov.ar
Kinetic studies of linear thiols with chlorine atoms have shown that these reactions are very fast, with rate coefficients on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.org For example, the rate coefficient for the reaction of 1-pentanethiol (B94126) with Cl• at 298 K is approximately 1.28 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction of 2-butanethiol with Cl• has a measured rate coefficient of (2.49 ± 0.19) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. conicet.gov.arconicet.gov.arrsc.org These reactions also exhibit a negative temperature dependence. researchgate.netresearchgate.net
Table 2: Arrhenius Expressions for the Reaction of Linear Thiols with Chlorine Atoms
| Thiol | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |
|---|---|---|
| 1-Propanethiol | (3.97 ± 0.44) x 10⁻¹¹ exp[(410 ± 36)/T] researchgate.net | 268–379 researchgate.net |
| 1-Butanethiol | (1.01 ± 0.16) x 10⁻¹⁰ exp[(146 ± 23)/T] researchgate.net | 268–379 researchgate.net |
Reactions with Hydroxyl Radicals
Theoretical Computational Studies of Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, including identifying the geometries and energies of reactants, products, intermediates, and transition states.
For thiol compounds, DFT studies have been crucial in elucidating reaction pathways such as oxidation, decomposition, and reactions with atmospheric radicals. For instance, a theoretical study on the gas-phase oxidation of a branched thiol, 3-Methyl-2-butene-1-thiol, by the hydroxyl (OH) radical using DFT calculations revealed the formation of prereactive complexes, transition states, and product complexes. acs.org The initial interaction between the thiol and the OH radical leads to the formation of barrierless prereactive complexes, stabilized by hydrogen bonding. acs.org The subsequent reaction can proceed via hydrogen abstraction from the S-H group or from C-H bonds, or through OH addition to unsaturated bonds if present. acs.org
In the case of this compound reacting with an OH radical, several pathways can be hypothesized based on analogous studies. The primary reaction channels would likely involve the abstraction of a hydrogen atom from the thiol group (-SH), which is generally the most favorable pathway for aliphatic thiols, or from one of the carbon atoms in the pentyl chain. nih.gov
The potential energy surface for such reactions would feature multiple transition states corresponding to the different H-abstraction sites. DFT calculations for linear thiols like 1-propanethiol, 1-butanethiol, and 1-pentanethiol in reaction with chlorine atoms have shown that the abstraction of the hydrogen from the -SH group is the most favorable channel. researchgate.net For this compound, the presence of a methyl branch at the C2 position could influence the stability of the resulting carbon-centered radical and thus affect the activation energies of the C-H abstraction pathways.
A hypothetical DFT investigation of this compound would likely involve the following steps:
Conformational Analysis: Identifying the lowest energy conformers of the this compound molecule.
Locating Stationary Points: Optimization of the geometries of reactants, prereactive complexes, transition states, and products for various reaction channels (e.g., H-abstraction from S-H, C1-H, C2-H, etc.).
Frequency Calculations: To confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Energy Profile Construction: Mapping the potential energy surface to determine the activation barriers and reaction enthalpies for each pathway.
Based on studies of similar thiols, a representative data table for a hypothetical reaction of this compound with an OH radical might look as follows. The values are illustrative and based on trends observed for other thiols.
Table 1: Hypothetical DFT-Calculated Energies for H-Abstraction from this compound by OH Radical
| Reaction Pathway | Relative Energy of Prereactive Complex (kcal/mol) | Relative Energy of Transition State (kcal/mol) | Relative Energy of Products (kcal/mol) |
| H-abstraction from S-H | -3.5 | -1.5 | -25.0 |
| H-abstraction from C1-H | -3.0 | +2.0 | -20.0 |
| H-abstraction from C2-H | -3.2 | +1.5 | -22.0 |
| H-abstraction from C3-H | -3.1 | +3.0 | -18.0 |
| H-abstraction from C4-H | -3.1 | +3.5 | -17.5 |
| H-abstraction from C5-H | -3.0 | +4.0 | -17.0 |
Note: These values are hypothetical and intended for illustrative purposes, based on trends from studies on analogous compounds.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding in molecules. uni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structure concepts. The analysis of donor-acceptor interactions within the NBO framework can explain the stability of molecules and transition states.
In the context of thiol reactivity, NBO analysis can elucidate the electronic factors that govern reaction pathways. For example, in the reaction of linear thiols with chlorine atoms, NBO analysis has been used to understand the stability of different transition states. researchgate.net The delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, particularly the hyperconjugative interactions, contributes to the stabilization of the system. The strength of these interactions is quantified by the second-order perturbation energy, E(2). huntresearchgroup.org.uk
For this compound, an NBO analysis of its transition states in a reaction, for instance with a radical species, would reveal key electronic interactions. A significant interaction would be the delocalization of the lone pair electrons of the sulfur atom (n_S) to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. In a transition state for H-abstraction, the interaction between the orbital of the breaking bond and the orbital of the forming bond can be analyzed.
A theoretical study on the reaction of Cl atoms with 1-propanethiol, 1-butanethiol, and 1-pentanethiol employed NBO analysis to investigate the nature of the transition states. researchgate.net The analysis showed that the stability of the transition states is related to the delocalization energy between the thiol and the chlorine atom. researchgate.net
A hypothetical NBO analysis for a transition state in a reaction of this compound might yield data similar to that shown in the table below, which illustrates the key donor-acceptor interactions and their stabilization energies.
Table 2: Hypothetical NBO Analysis for a Transition State of this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| n(S) | σ(C1-C2) | 2.5 |
| n(S) | σ(C1-H) | 1.8 |
| σ(C2-H) | σ(S-C1) | 3.1 |
| σ(C-C) | σ(S-C1) | 2.2 |
Note: This table is illustrative. E(2) represents the stabilization energy from second-order perturbation theory. n denotes a lone pair and σ denotes an antibonding orbital.*
The kinetic-potential analysis, often used in conjunction with NBO, decomposes the total energy into kinetic and potential energy components, providing further insight into the nature of bonding and intermolecular interactions.
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. nih.govprsu.ac.in It assumes that the energy is rapidly randomized among all the vibrational modes of the molecule before the reaction occurs. The rate of reaction is then dependent on the total energy of the molecule, the vibrational frequencies of the reactant, and the properties of the transition state. aip.org
For a molecule like this compound, RRKM theory could be applied to study its unimolecular decomposition pathways, such as C-S or C-C bond fission, at high temperatures. The theory is particularly useful for reactions in the gas phase where collisional energy transfer plays a significant role. huntresearchgroup.org.uk
The general steps to calculate a rate coefficient using RRKM theory are:
Determine the Potential Energy Surface: This is typically done using DFT or other high-level ab initio methods to find the energies of the reactant and the transition state.
Calculate Vibrational Frequencies: The vibrational frequencies of the reactant and the transition state are required to compute the density of states (for the reactant) and the sum of states (for the transition state).
Compute the Microcanonical Rate Constant k(E): This is the rate constant as a function of energy.
Solve the Master Equation: To account for collisional energy transfer, the master equation is solved to obtain the temperature and pressure-dependent rate coefficients, k(T,P). huntresearchgroup.org.uk
Studies on the unimolecular decomposition of other sulfur-containing compounds, such as thiophenol, have utilized RRKM theory to predict reaction rate constants at the high-pressure limit and their pressure dependence. researchgate.net For this compound, potential unimolecular decomposition channels would include the fission of the C-S bond to form a 2-methylpentyl radical and a sulfhydryl radical, as well as various C-C bond fissions.
The following table presents hypothetical RRKM-calculated rate constants for the unimolecular decomposition of this compound at a given temperature and pressure.
Table 3: Hypothetical RRKM-Calculated High-Pressure Limit Rate Constants (k∞) for Unimolecular Decomposition of this compound at 1000 K
| Decomposition Channel | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k∞) (s⁻¹) |
| CH3(CH2)2CH(CH3)CH2-SH → CH3(CH2)2CH(CH3)CH2• + •SH | 70 | 10¹⁵ | 1.2 x 10⁻¹ |
| CH3(CH2)2CH(CH3)-CH2SH → CH3(CH2)2• + •CH(CH3)CH2SH | 85 | 10¹⁶ | 5.0 x 10⁻³ |
| CH3CH2-CH2CH(CH3)CH2SH → CH3CH2• + •CH2CH(CH3)CH2SH | 88 | 10¹⁶ | 8.0 x 10⁻⁴ |
Note: The values in this table are illustrative and based on typical values for similar bond fission reactions.
Applications and Environmental Significance
Industrial and Research Applications
While specific industrial applications for 2-Methyl-1-pentanethiol are not extensively documented in the provided results, the general applications of alkanethiols provide context for its potential uses.
Flavor and Fragrance Industry: Thiols are known for their strong and often pungent odors. wikipedia.org Some thiols are used as flavoring agents in the food industry. smolecule.com For example, grapefruit mercaptan, a sulfur-containing monoterpenoid, is responsible for the characteristic scent of grapefruit at low concentrations. wikipedia.org
Chemical Synthesis: Alkanethiols serve as intermediates in the synthesis of a variety of other organic compounds, including pharmaceuticals and agrochemicals. smolecule.comsolubilityofthings.com
Odorants: Due to their strong smell, some thiols are added to natural gas, which is naturally odorless, to act as an odorant for leak detection. smolecule.comcymitquimica.com
Nanoscience: As mentioned earlier, alkanethiols are crucial for the formation of self-assembled monolayers (SAMs) on gold surfaces. This technology allows for the creation of surfaces with tailored chemical properties for applications in nanoscience and biology. nih.gov
Occurrence in Natural Systems and Environmental Fate
Natural Occurrence: this compound has been identified as a volatile organic compound produced by the bacterium Clostridioides difficile. frontiersin.org The production of this and other thiols contributes to the characteristic malodor associated with this microorganism. frontiersin.org The biosynthesis of these volatile thiols in C. difficile appears to be linked to the metabolism of sulfur-containing amino acids like cysteine. frontiersin.org
Environmental Fate: Information on the specific environmental fate of this compound is limited in the provided search results. However, the environmental behavior of thiols, in general, is influenced by their volatility, water solubility, and reactivity. Thiols can be subject to oxidation and other chemical transformations in the environment. The study of the biodegradation of related compounds like 1-pentanethiol (B94126) suggests that such processes may not be accurately evaluated by pure culture studies alone. nih.gov
Applications in Materials Science and Engineering
Integration into Nanomaterial Systems
The ability of thiols to form strong covalent bonds with noble metals makes them indispensable tools for the surface engineering of nanomaterials. acs.org 2-Methyl-1-pentanethiol and its isomers are utilized to control the properties and stability of metal nanoparticles and to form highly organized molecular layers on metal substrates.
The functionalization of metal nanoparticles is critical for controlling their stability, solubility, and interaction with their environment. Thiols are excellent capping agents for gold (Au) and silver (Ag) nanoparticles, binding to the surface to prevent aggregation. acs.orgfrontiersin.org The Brust-Schiffrin method is a widely recognized two-phase synthesis route for creating alkanethiol-stabilized gold nanoparticles. researchgate.netunits.it In this process, a gold salt is transferred from an aqueous phase to an organic solvent, where it is reduced in the presence of a thiol, such as the linear isomer 1-pentanethiol (B94126). researchgate.netnih.gov The thiol molecules cap the nascent gold clusters, arresting their growth and yielding a stable colloidal solution of nanoparticles, typically with core sizes in the 1-3 nm range. units.it
The use of branched thiols, such as this compound, influences the structure and stability of the protective organic monolayer. Research on the closely related compound, 2-methyl-1-butanethiol, has shown that the steric hindrance from the branched structure can affect the packing and ordering of the ligands on the nanoparticle surface. rsc.org This altered packing can, in turn, modify the nanoparticle's stability and its interactions with other molecules, a crucial factor in applications ranging from catalysis to biomedical imaging. For instance, gold nanoparticles capped with 1-pentanethiol have been synthesized and subsequently functionalized through place-exchange reactions for various applications. researchgate.net
Alkanethiols spontaneously form highly ordered, crystalline-like films known as self-assembled monolayers (SAMs) on the surfaces of noble metals like gold and silver. interchim.fr This process is driven by the strong, semi-covalent bond between sulfur and the metal, which has an interaction strength of approximately 45 kcal/mol on gold, as well as by the van der Waals forces between adjacent alkyl chains. These intermolecular forces encourage the chains to pack closely, typically tilting at an angle to the surface normal to maximize their interaction.
By forming a SAM, this compound can precisely control the surface properties of a material. The terminal methyl groups of the monolayer create a new interface with well-defined chemistry, which can be used to tune characteristics like wettability, adhesion, and corrosion resistance. The branched nature of this compound, compared to its linear isomer 1-pentanethiol, is expected to result in a less densely packed monolayer with lower conformational order. rsc.org While this might reduce the barrier properties of the SAM, it can also be exploited to create surfaces with unique steric and interactive properties.
Studies using mixed monolayers of different thiols, such as 1-pentanethiol (PT) and mercaptopropanesulfonate (MPS) on silver nanoparticles, demonstrate that surface properties can be finely tuned by controlling the ratio of the components in the monolayer. acs.orgnih.gov The composition of the resulting monolayer is dependent not only on the feedstock ratio but also on the total concentration of the thiols. nih.gov This principle allows for the creation of nanoparticle surfaces with tailored chemical and physical characteristics.
| Feature | Description | Relevant Compounds | Citations |
| Driving Force | Strong, semi-covalent bond formation between sulfur and noble metal atoms. | Alkanethiols | |
| Secondary Force | Van der Waals interactions between adjacent alkyl chains, promoting order. | Alkanethiols | |
| Structure on Au(111) | Forms a well-ordered, crystalline-like monolayer, often with a (√3 × √3)R30° structure. | Long-chain Alkanethiols | rsc.org |
| Surface Tuning | Modifies wettability, adhesion, corrosion resistance, and bio-interactivity. | Functionalized Alkanethiols | mdpi.com |
| Effect of Branching | Branched structures can lead to less dense packing and lower conformational order compared to linear chains. | 2-Methyl-1-butanethiol | rsc.org |
Surface Functionalization of Metal Nanoparticles
Role as Building Blocks in Polymer Chemistry and Advanced Coatings
Thiol chemistry offers a versatile and efficient platform for polymer synthesis and modification, often falling under the umbrella of "click chemistry" due to its high yields and mild reaction conditions. rsc.org Thiol-containing compounds can be integrated into polymer structures to impart specific functionalities. researchgate.net Key reactions include thiol-ene and thiol-yne additions, thiol-epoxy ring-opening, and thiol-disulfide exchange. rsc.org
As a monofunctional thiol, this compound can act as a chain-transfer agent in radical polymerizations to control the molecular weight of the resulting polymer. It can also be used as a chain-end modifier, reacting with a polymer backbone to introduce a specific end-group. This is particularly useful for creating polymers with tailored properties for applications such as adhesives, sealants, or functional coatings. The introduction of thiol groups allows for the construction of diverse macromolecular topologies. rsc.org
A direct application of this compound is found in the formulation of advanced coatings. A patent for an anti-tarnish composition for metal surfaces lists this compound as an exemplary alkyl thiol. google.com In this context, the thiol forms a protective, self-assembled monolayer on the metal surface, creating a hydrophobic barrier that prevents corrosive agents from reaching the substrate.
Application in Perovskite Solar Cell Fabrication for Defect Passivation and Stoichiometry Refinement
The efficiency and stability of perovskite solar cells (PSCs) are often limited by the presence of electronic defects, particularly at the surface and grain boundaries of the perovskite crystal layer. mdpi.comrsc.org These defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, act as sites for non-radiative recombination, which reduces the device's performance. mdpi.comchinesechemsoc.org
Recent research has demonstrated that thiol-containing molecules can be highly effective passivating agents. nsf.gov The sulfur atom in the thiol group acts as a Lewis base, donating electrons to coordinate with the under-coordinated, Lewis acidic Pb²⁺ ions on the perovskite surface. chinesechemsoc.orgnih.gov This interaction effectively "heals" the defects, suppressing non-radiative recombination.
A detailed study on the linear isomer, 1-pentanethiol, highlights this effect. When introduced during an anti-solvent washing step in the fabrication of methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) solar cells, 1-pentanethiol led to a remarkable 54% improvement in power conversion efficiency (PCE). researcher.liferesearchgate.netsemanticscholar.org The research showed that the addition of 1-pentanethiol resulted in:
Defect Passivation: The thiol group interacts with Pb²⁺, reducing trap-state densities. researchgate.netsemanticscholar.org
Enhanced Performance: The reduction in defects leads to improved charge carrier transport and a significant boost in all key photovoltaic parameters. researcher.lifesemanticscholar.org
Given that this compound possesses the same essential thiol functional group, it is expected to perform a similar passivating function. The branched alkyl chain may influence its solubility in the anti-solvent (e.g., toluene) and the kinetics of its interaction with the perovskite surface, offering a potential avenue for further optimization of the passivation process.
| Photovoltaic Parameter | Control Device (Toluene only) | 1-Pentanethiol Treated Device | Improvement |
| Power Conversion Efficiency (PCE) | ~8.7% | ~13.4% | ~54% |
| Open-Circuit Voltage (V_oc) | 0.88 V | 0.95 V | +8.0% |
| Short-Circuit Current (J_sc) | 18.0 mA/cm² | 20.3 mA/cm² | +12.8% |
| Fill Factor (FF) | 0.55 | 0.69 | +25.5% |
| Data derived from research on 1-Pentanethiol enhanced anti-solvent washing for CH₃NH₃PbI₃ solar cells. researcher.liferesearchgate.netsemanticscholar.org |
Environmental Transformation and Bioremediation Studies
Abiotic Degradation Pathways in Atmospheric and Aqueous Environments
Abiotic degradation involves non-biological processes, primarily driven by photochemical reactions in the atmosphere and chemical reactions in water.
In the atmosphere, the primary degradation pathway for volatile organic compounds (VOCs) like 2-Methyl-1-pentanethiol is through reaction with photochemically-produced hydroxyl (•OH) radicals. s-t-a.org While specific experimental data for this compound is limited, the atmospheric fate can be estimated based on its structural analogue, 1-pentanethiol (B94126). The rate constant for the vapor-phase reaction of 1-pentanethiol with hydroxyl radicals is estimated to be 4.56 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction rate corresponds to an atmospheric half-life of approximately 8 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This suggests that this compound is not likely to persist for long periods in the atmosphere, being readily degraded through photooxidation. The reaction with •OH radicals initiates a series of oxidation steps that break down the molecule. s-t-a.org
In aqueous environments, hydrolysis is not considered a significant environmental fate process for this compound. nih.gov This is because alkanethiols lack functional groups that are susceptible to hydrolysis under typical environmental conditions of pH and temperature. nih.gov However, other chemical reactions can occur. Thiols are known to undergo oxidation, which can lead to the formation of corresponding disulfides. mdpi.com This process can be influenced by the presence of oxidants and metal ions in the water. rsc.org Additionally, upon burning, thiols like 1-pentanethiol decompose to produce toxic and corrosive fumes, including hydrogen sulfide (B99878) and sulfur oxides. nih.govinchem.org
Photochemical Reaction with Hydroxyl Radicals
Biotransformation and Biodegradation by Microbial Communities
Microbial activity plays a crucial role in the transformation and degradation of thiols in the environment. Various microorganisms can metabolize these sulfur-containing compounds under different conditions.
Microorganisms are capable of metabolizing thiols through various enzymatic pathways. acs.orgresearchgate.net The biodegradability of aliphatic thiols can be influenced by their structure. Studies on C2-C4 aliphatic thiols have shown that linear thiols like n-propyl and n-butyl mercaptan are readily biodegradable under aerobic conditions, whereas branched structures may exhibit slower degradation. oecd.org
Both aerobic and anaerobic microbes contribute to the environmental turnover of thiols. nih.gov For instance, baker's yeast (Saccharomyces cerevisiae), a facultative anaerobe, can transform cysteine-aldehyde conjugates into various thiols. acs.orgresearchgate.net The efficiency of this biotransformation can be influenced by factors such as pH and the presence of oxygen, with anaerobic conditions sometimes favoring higher yields. researchgate.net
In anaerobic environments, such as anoxic sediments, microbial activity is vital for regulating the concentration of low-molecular-mass thiols. nih.govresearchgate.net Anaerobic bacteria like Geobacter sulfurreducens have demonstrated the ability to metabolize and tightly control the concentrations of cysteine-related thiols. nih.gov The metabolism of thiols in anaerobic bacteria is an important, though understudied, aspect of the global sulfur cycle. nih.gov These microbial processes can serve as a form of bioremediation, breaking down potentially odorous and toxic sulfur compounds. tidjma.tn
Certain fungi are known to produce this compound as part of their volatile metabolome. A study on the volatile organic compounds (VOCs) produced by the nematophagous (nematode-trapping) fungus Arthrobotrys thaumasia identified this compound as the major volatile constituent, comprising 32.93% of the total VOCs detected in a hexane (B92381) extract. frontiersin.org This finding highlights the role of fungi in the natural production of this thiol.
The biological activity of these fungal volatiles has also been noted. Compounds produced by A. thaumasia, including this compound, have been previously reported to possess repellent, insecticidal, and nematicidal properties, suggesting a role in the fungus's ecological interactions, such as defense or predation. frontiersin.orgnih.gov
**Table 1: Volatile Organic Compounds Identified in *Arthrobotrys thaumasia***
| Compound | Relative Concentration (%) |
|---|---|
| This compound | 32.93 |
| Trimethyl-heptadien-4-one | 23.34 |
| Hexene-2,5-diol | 5.08 |
| Chloro-3-butyltetrahydropyran | 5.08 |
| Dimethyl-pentanal | 1.10 |
| Nerolic acid | 1.10 |
Source: Adapted from a study on the chemical profiling of fungal isolates. frontiersin.org
This compound is a recognized component of the volatile metabolome of certain bacteria, most notably Clostridioides difficile (formerly Clostridium difficile). nih.govfrontiersin.org This bacterium is known to cause serious gut infections, and its growth is associated with a characteristic odor due to the production of numerous sulfur-containing volatile compounds. nih.govfrontiersin.org
Table 2: Selected Major Volatile Metabolites of Clostridioides difficile 630Δerm
| Compound Class | Compound Name |
|---|---|
| Thiols | 2-Methyl-1-propanethiol |
| 2-Methyl-1-butanethiol | |
| 4-Methyl-1-pentanethiol | |
| Alcohols | 2-Methyl-1-propanol |
| 1-Butanol | |
| 2-Methyl-1-butanol | |
| 4-Methyl-1-pentanol | |
| Disulfides | Bis(2-methylpropyl) disulfide |
| Bis(2-methylbutyl) disulfide | |
| Aldehydes | 2-Methylbutanal |
Source: Adapted from research on the C. difficile volatile metabolome. nih.govresearchgate.net
Biochemical and Biological Research Perspectives
Investigation of Enzyme Mechanisms Through Thiol Interactions
The reactive thiol group is a cornerstone of the catalytic activity of numerous enzymes and can be a target for enzyme inhibitors. bbk.ac.uk While direct studies on 2-Methyl-1-pentanethiol's interaction with enzymes are not extensively documented, research on analogous compounds provides significant insights. A noteworthy example is L-leucinthiol (2-amino-4-methyl-1-pentanethiol), a compound structurally similar to this compound. L-leucinthiol has been identified as a potent competitive inhibitor of leucine (B10760876) aminopeptidase, a zinc-containing peptidase. nih.govresearchgate.net This inhibition suggests that the thiol group of L-leucinthiol likely interacts with the zinc ion at the active site of the enzyme, disrupting its catalytic function. nih.gov
This inhibitory action highlights a potential avenue for research into this compound. Its thiol group could similarly interact with metalloenzymes, making it a candidate for investigation as an enzyme inhibitor. The exploration of such interactions is crucial for understanding the fundamental mechanisms of enzyme catalysis and for the development of novel therapeutic agents.
Furthermore, the enzymatic generation of thiols from more stable precursors like thioacetates is a field of active research. imreblank.ch Studies have demonstrated the efficient hydrolysis of thioacetates to their corresponding thiols by enzymes such as lipases and esterases. imreblank.chimreblank.ch This process is of interest for the controlled release of potent flavor compounds, many of which are thiols. imreblank.ch A chemoenzymatic approach has been successfully used to produce 4-mercapto-4-methyl-2-pentanone, another sulfur-containing flavor compound. imreblank.ch
Role in Protein Structure and Stability via Disulfide Bond Dynamics
Disulfide bonds, formed by the oxidation of two thiol groups from cysteine residues, are critical for the structural integrity and stability of many proteins. bbk.ac.ukwikipedia.org These covalent cross-links play a fundamental role in defining the tertiary and quaternary structure of proteins, essentially locking the polypeptide chain into its native conformation. bbk.ac.ukwikipedia.org The stability conferred by disulfide bonds is particularly important for extracellular proteins that must function in the more oxidizing environment outside the cell. nih.gov
The thiol group of this compound can, in principle, participate in thiol-disulfide exchange reactions. nih.govnih.gov These reactions involve the cleavage of an existing disulfide bond and the formation of a new one. nih.govnih.gov In a biological context, this could mean that this compound could interact with protein disulfide bonds, potentially altering protein structure and function. Such exchange reactions are not merely random events; they are often key regulatory mechanisms in cellular signaling and redox homeostasis. nih.gov
The formation and breakage of disulfide bonds is a dynamic process, often catalyzed by enzymes like protein disulfide isomerases (PDIs). nih.gov This dynamic nature allows for the regulation of protein activity in response to changes in the cellular redox environment. nih.gov While the specific impact of this compound on these processes is unknown, its ability to engage in thiol-disulfide exchange suggests a potential to influence protein folding and stability.
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)
The reactivity of the thiol group extends to interactions with a variety of biological macromolecules beyond its role in disulfide bonds.
Proteins: As previously discussed, the primary interaction with proteins involves the thiol group of cysteine residues. bbk.ac.uk This can lead to the formation of mixed disulfides between this compound and a protein, a post-translational modification that can alter the protein's activity, localization, or stability. creative-proteomics.com
Nucleic Acids: There is no direct evidence to suggest that this compound interacts with nucleic acids. However, some compounds containing a 1,5-diaryl-3-oxo-1,4-pentadienenyl pharmacophore are known to interact with cellular thiols, leading to cytotoxic activity, while other parts of the same molecule can interact with nucleic acids. asianpubs.org This suggests that while the thiol group itself may not directly bind to DNA or RNA, it could be part of a larger molecule with such capabilities.
Lipids: The interaction of thiols with lipids is less direct. However, oxidative damage to lipids, known as lipid peroxidation, can be mitigated by antioxidants. creative-proteomics.com Thiol-containing compounds, through their antioxidant properties, can help protect lipid membranes from such damage. creative-proteomics.com
Explorations of Biological Activities and Molecular Mechanisms in Cellular Systems
Anti-Proliferative Effects in Cell Lines (for similar compounds)
While there is no specific data on the anti-proliferative effects of this compound, studies on other thiol-containing compounds and structurally related molecules have shown such activity. For instance, preliminary research suggests that compounds similar to (S)-2-Amino-4-methyl-pentane-1-thiol may possess anti-proliferative effects on tumor cells. smolecule.com
Furthermore, studies on a series of new 3-mercapto-1,2,4-triazoles have demonstrated that modifications to the thiol group can influence cytotoxic activity against cancer cell lines. researchgate.net In one study, substitution of the hydrogen on the thiol group with a methyl group significantly increased cytotoxic activity against human colon cancer cells. researchgate.net This highlights the potential for the structural features of a thiol compound, including its aliphatic chain, to modulate its anti-proliferative effects. nih.gov
It is important to note that some thiol-containing compounds are investigated for their cytotoxic effects, which are distinct from anti-proliferative activity. wiley.com Cytotoxic agents cause cell death, whereas anti-proliferative agents inhibit cell growth.
Antioxidant Mechanisms in Oxidative Stress Models
Thiols are well-established as potent antioxidants. creative-proteomics.comresearchgate.net They can neutralize reactive oxygen species (ROS) and free radicals, thereby protecting cells from oxidative damage. creative-proteomics.com The primary mechanism involves the donation of a hydrogen atom from the sulfhydryl group. rjor.ro
The antioxidant functions of thiols are diverse and include:
Acting as components of the general thiol/disulfide redox buffer. researchgate.net
Chelating metal ions that can catalyze oxidative reactions. researchgate.net
Quenching free radicals directly. researchgate.net
Serving as substrates for specific antioxidant enzymes, such as glutathione (B108866) peroxidase. researchgate.net
Specifically reducing protein disulfide bonds, a function carried out by thioredoxin. researchgate.net
Interestingly, some studies have shown that exogenously supplied thiol-based antioxidants can paradoxically induce mitochondrial-specific oxidation. illinois.edu This highlights the complex and context-dependent nature of thiol activity within cellular systems.
Conclusion and Future Research Directions
Summary of Current Research Landscape on 2-Methyl-1-pentanethiol
This compound, a volatile organosulfur compound, has been identified primarily through its contribution to the volatile metabolome of certain microorganisms and as a niche chemical intermediate. frontiersin.org Current research has largely focused on its identification and characterization in complex biological systems. For instance, it has been recognized as one of the major volatile sulfur-containing compounds produced by the bacterium Clostridioides difficile, contributing to its characteristic odor. frontiersin.org The study of such volatile metabolomes indicates that the biosynthesis of this compound is likely linked to the metabolism of sulfur-containing amino acids like cysteine. frontiersin.org
Beyond its role as a bacterial metabolite, the synthesis of this compound has been documented in chemical literature, often as part of broader investigations into the synthesis of various alkanethiols. ua.edu These synthetic routes provide a foundation for producing the compound for further study. ua.edu The study of organosulfur compounds, as a class, is extensive due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. eurekalert.org However, specific research focusing solely on this compound remains limited. Much of the existing knowledge is derived from broader studies on thiols and volatile sulfur compounds (VSCs) in general, which are known for their potent aromas and significant roles in the flavor and off-flavor profiles of various foods and beverages. mdpi.comacs.org
Identification of Knowledge Gaps and Emerging Research Avenues
Despite its identification, a significant knowledge gap exists regarding the specific biological, chemical, and physical properties of this compound. The current understanding is often extrapolated from the general chemistry of thiols and other structurally similar VSCs.
Key Knowledge Gaps:
Detailed Biosynthetic Pathways: While linked to cysteine metabolism, the specific enzymatic pathways and regulatory mechanisms leading to the formation of this compound in microorganisms like C. difficile are not fully elucidated. frontiersin.orgfrontiersin.org
Sensory and Flavor Contribution: Volatile sulfur compounds are potent odorants, yet the specific sensory characteristics (odor profile, detection threshold) of pure this compound are not well-documented in food science literature. mdpi.comacs.org Its potential role as a key food odorant or off-flavor contributor in specific products is an unexplored area.
Chemical Reactivity and Stability: Detailed studies on the oxidation, degradation, and reaction kinetics of this compound under various conditions (e.g., in a food matrix or biological system) are lacking. This information is crucial for understanding its persistence and potential transformations. nih.gov
Biological Activity: The broader biological activities of this compound, beyond its presence as a metabolite, are unknown. Many organosulfur compounds exhibit significant antioxidant or antimicrobial properties, but this has not been investigated for this specific thiol. nih.govnih.gov
Emerging Research Avenues:
Metabolomics and Microbiology: Advanced analytical techniques like multidimensional gas chromatography-mass spectrometry (GC-MS) can be used to further investigate the biosynthesis of this compound in various microorganisms and explore its potential as a biomarker. frontiersin.orgjfda-online.com
Flavor Chemistry: Sensory analysis combined with instrumental techniques like Gas Chromatography-Olfactometry (GC-O) could precisely define the aroma profile and flavor impact of this compound. jfda-online.com This could lead to its potential use as a synthetic flavoring agent or as a target for removal in food processing to prevent off-flavors. awri.com.au
Synthetic Chemistry: Development of more efficient and selective synthetic methods for this compound would facilitate further research by providing a reliable source of the pure compound. mdpi.comrsc.org
Potential for Interdisciplinary Research and Novel Applications
The unique properties of this compound position it as a subject for fruitful interdisciplinary research, bridging chemistry, biology, and materials science.
Medical Diagnostics: As a volatile metabolite of pathogenic bacteria like C. difficile, this compound could be investigated as a potential non-invasive diagnostic biomarker for infections through breath or headspace analysis of fecal samples. frontiersin.org
Food Science and Technology: Understanding its flavor contribution could be vital for the food industry. Research could focus on controlling its formation during fermentation or processing to either enhance desirable aromas or mitigate undesirable "reductive" notes in products like wine or cheese. awri.com.au
Materials Science: Thiols are widely used for their ability to bind to metal surfaces, forming self-assembled monolayers. anl.gov Research could explore the use of this compound in creating functionalized nanoparticles. The branched methyl group in its structure could influence the packing and properties of these monolayers, potentially leading to novel materials with tailored surface characteristics for use in electronics or sensors. anl.govrsc.org
Environmental Science: Investigating the role of this compound in the sulfur cycle, particularly in anaerobic environments where it is produced, could provide new insights into microbial ecology and biogeochemical processes. frontiersin.org
Future progress in understanding and utilizing this compound will depend on collaborative efforts across these scientific disciplines to fill the existing knowledge gaps and explore its untapped potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
